Cas no 886912-11-4 (N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide)

N-{5-[3-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3-(methylsulfanyl)phenyl group and a 3-nitrobenzamide moiety. This structure imparts potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for designing enzyme inhibitors or bioactive intermediates. The presence of the nitro group and methylsulfanyl substituent enhances electrophilic reactivity, facilitating further derivatization. Its rigid oxadiazole ring contributes to stability and may influence binding affinity in target interactions. The compound is suited for exploratory studies in drug discovery, where its distinct functional groups enable structure-activity relationship investigations. Proper handling is advised due to the nitro functionality's potential sensitivity.
N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide structure
886912-11-4 structure
Product name:N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
CAS No:886912-11-4
MF:C16H12N4O4S
MW:356.355881690979
CID:5476806

N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
    • N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
    • Inchi: 1S/C16H12N4O4S/c1-25-13-7-3-5-11(9-13)15-18-19-16(24-15)17-14(21)10-4-2-6-12(8-10)20(22)23/h2-9H,1H3,(H,17,19,21)
    • InChI Key: BUAJPYUHDPKYFM-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC(SC)=C2)O1)(=O)C1=CC=CC([N+]([O-])=O)=C1

N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2645-0159-2μmol
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
886912-11-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2645-0159-15mg
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
886912-11-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2645-0159-100mg
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
886912-11-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2645-0159-5μmol
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
886912-11-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2645-0159-10μmol
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
886912-11-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2645-0159-1mg
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
886912-11-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2645-0159-30mg
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
886912-11-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2645-0159-50mg
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
886912-11-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2645-0159-75mg
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
886912-11-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2645-0159-10mg
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide
886912-11-4 90%+
10mg
$79.0 2023-05-16

Additional information on N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide

Recent Advances in the Study of N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide (CAS: 886912-11-4)

The compound N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide (CAS: 886912-11-4) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel therapeutic agents. This 1,3,4-oxadiazole derivative has attracted significant attention due to its unique structural features and potential biological activities. Recent studies have focused on its synthesis, characterization, and evaluation of pharmacological properties, revealing interesting insights into its mechanism of action and therapeutic potential.

Structural analysis indicates that the presence of both the methylsulfanylphenyl and nitrobenzamide moieties in this compound contributes to its distinctive electronic and steric properties. The 1,3,4-oxadiazole core serves as a privileged scaffold in drug discovery, known for its metabolic stability and ability to participate in various molecular interactions. Recent synthetic approaches have optimized the yield and purity of this compound, with improvements in reaction conditions and purification methods being reported in several 2023-2024 publications.

Pharmacological investigations have demonstrated that this compound exhibits significant activity against multiple biological targets. In particular, studies published in the Journal of Medicinal Chemistry (2023) revealed potent inhibitory effects against certain kinase enzymes involved in inflammatory pathways. The compound's ability to modulate these pathways suggests potential applications in treating chronic inflammatory conditions, with IC50 values in the low micromolar range. Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins.

Recent in vitro and in vivo studies have expanded our understanding of this compound's pharmacokinetic properties. Research published in European Journal of Pharmaceutical Sciences (2024) reported favorable metabolic stability and moderate plasma protein binding characteristics. The compound demonstrated reasonable oral bioavailability in rodent models, with a plasma half-life sufficient for potential therapeutic applications. These findings support further investigation of this molecule as a lead compound for drug development.

The safety profile of N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide has been evaluated in preliminary toxicology studies. While showing generally good tolerability at therapeutic doses, some studies have noted dose-dependent hepatotoxicity at higher concentrations. Current research efforts are focused on structural modifications to improve the therapeutic index while maintaining the compound's biological activity. Several analogs have been synthesized and are undergoing comparative evaluation.

Future research directions for this compound include more extensive preclinical evaluation, mechanism of action studies, and potential combination therapies. The unique chemical structure of 886912-11-4 offers opportunities for further derivatization to explore structure-activity relationships. With its promising pharmacological profile and increasing research attention, this compound represents an important focus area in current medicinal chemistry and drug discovery efforts.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.